molecular formula C14H18N2O2 B11095809 N-cyclopropyl-N'-[4-(propan-2-yl)phenyl]ethanediamide

N-cyclopropyl-N'-[4-(propan-2-yl)phenyl]ethanediamide

Cat. No.: B11095809
M. Wt: 246.30 g/mol
InChI Key: XWSWRUMKYBGMOO-UHFFFAOYSA-N
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Description

N-cyclopropyl-N’-[4-(propan-2-yl)phenyl]ethanediamide: is an organic compound characterized by its unique molecular structure. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is a solid substance that can dissolve in suitable organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N’-[4-(propan-2-yl)phenyl]ethanediamide typically involves the reaction of cyclopropylamine with 4-(propan-2-yl)benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified using recrystallization techniques to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of N-cyclopropyl-N’-[4-(propan-2-yl)phenyl]ethanediamide involves similar synthetic routes but with optimized reaction conditions to maximize yield and minimize production costs. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N’-[4-(propan-2-yl)phenyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclopropyl-N’-[4-(propan-2-yl)phenyl]ethanediamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N’-[4-(propan-2-yl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-2-[4-(propan-2-ylsulfonylamino)phenyl]acetamide
  • N-cyclopropyl-2-{[4-(propan-2-yl)phenyl]amino}propanamide

Uniqueness

N-cyclopropyl-N’-[4-(propan-2-yl)phenyl]ethanediamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

N-cyclopropyl-N'-(4-propan-2-ylphenyl)oxamide

InChI

InChI=1S/C14H18N2O2/c1-9(2)10-3-5-11(6-4-10)15-13(17)14(18)16-12-7-8-12/h3-6,9,12H,7-8H2,1-2H3,(H,15,17)(H,16,18)

InChI Key

XWSWRUMKYBGMOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NC2CC2

Origin of Product

United States

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